Gold;2-oxopropyl(triphenyl)phosphanium

Description

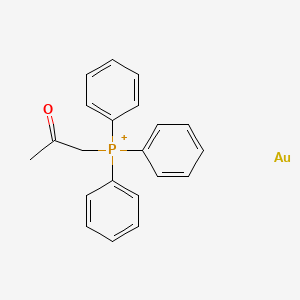

Gold;2-oxopropyl(triphenyl)phosphanium is a gold-containing complex featuring a cationic 2-oxopropyl(triphenyl)phosphanium ligand. The phosphanium moiety, [(2-oxopropyl)(triphenyl)phosphanium]⁺, is derived from 2-oxopropyltriphenylphosphonium chloride (CAS 1235-21-8), a well-characterized compound with applications in organic synthesis and biochemistry . In this complex, gold is likely coordinated to the phosphorus atom or integrated into a larger structural framework.

Properties

CAS No. |

40757-39-9 |

|---|---|

Molecular Formula |

C21H20AuOP+ |

Molecular Weight |

516.3 g/mol |

IUPAC Name |

gold;2-oxopropyl(triphenyl)phosphanium |

InChI |

InChI=1S/C21H20OP.Au/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16H,17H2,1H3;/q+1; |

InChI Key |

HHKRGGOJBJNIBK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Au] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Gold;2-oxopropyl(triphenyl)phosphanium typically involves the reaction of gold precursors with triphenylphosphine and 2-oxopropyl reagents. One common method is the reaction of gold chloride (Au

Comparison with Similar Compounds

Key Observations :

- Ligand Charge : Unlike neutral triphenylphosphine (PPh₃) or anionic phosphanides (PPh₂⁻), the 2-oxopropyl(triphenyl)phosphanium ligand is cationic, which may stabilize gold in higher oxidation states or influence solubility .

Electronic Properties

- Neutral Ligands (e.g., PPh₃) : Electron-rich, stabilizing Au(I) via σ-donation. Example: [Au(PPh₃)]⁺ complexes exhibit low electrophilicity .

- Anionic Ligands (e.g., PPh₂⁻): Stronger σ-donors, stabilize Au(III) and facilitate bridging interactions, as seen in PPN[Au(µ-PPh₂)] complexes .

Reactivity and Stability

- Phosphanide-Au Complexes : Exhibit redox activity, with Au(I)/Au(III) interplay observed in dinuclear structures .

- Triphenylphosphine-Au Complexes : Stable under inert conditions but susceptible to ligand displacement in polar solvents .

- 2-Oxopropyl(triphenyl)phosphanium-Au : Expected to display unique reactivity due to the oxopropyl group’s keto functionality, which may participate in hydrogen bonding or serve as a reactive site for further functionalization .

Research Findings

- Structural Trends : Gold-phosphorus bond lengths correlate with ligand charge and steric bulk. Cationic ligands may shorten Au–P bonds due to increased electrostatic attraction (hypothesized) .

- Thermodynamic Stability : Anionic phosphanide-Au complexes show higher thermal stability than neutral analogs, whereas cationic complexes may exhibit intermediate stability .

- Biological Activity : Triphenylphosphonium salts accumulate in mitochondria, a property leveraged in both imaging (¹⁸F-FBnTP) and drug delivery (TPP-peptide conjugates) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing Gold;2-oxopropyl(triphenyl)phosphanium, and how are structural confirmations validated?

- Methodological Answer : Synthesis typically involves reacting triphenylphosphine derivatives with gold(I) precursors under inert atmospheres. Key parameters include reaction temperature (often 60–80°C), solvent choice (e.g., dichloromethane), and stoichiometric ratios of ligands to gold. Structural validation employs 1H-NMR to confirm proton environments (e.g., δ 7.7–7.0 ppm for aromatic protons and δ 1.28 ppm for tert-butyl groups) and elemental analysis (e.g., C: 54.36% calculated vs. 54.24% found). X-ray crystallography further resolves steric effects of ligands, as seen in bis(o-biphenyl)phosphine-gold complexes .

Q. How can researchers detect and quantify this compound in environmental samples?

- Methodological Answer : Environmental detection relies on STORET parameter codes (e.g., 82170 for total uranium, 82709 for gross alpha radioactivity) to track gold-associated isotopes like Americium-241 or Plutonium-238. Analytical techniques include gamma spectroscopy for radioactive isotopes and ICP-MS for gold quantification. Suspended vs. dissolved fractions are differentiated using filtration protocols (e.g., 0.45 µm membranes), with data standardized against EPA reference materials .

Q. What spectroscopic techniques are critical for characterizing ligand-gold interactions in this complex?

- Methodological Answer : 1H-NMR identifies ligand coordination shifts (e.g., biphenyl proton splitting patterns). X-ray crystallography resolves bond lengths (Au–P typically ~2.3 Å) and ligand steric bulk. Elemental analysis validates stoichiometry, while FT-IR confirms phosphine-gold bonding via P–Au vibrational modes (~500 cm⁻¹). Cross-referencing NMR and crystallographic data minimizes structural ambiguities .

Advanced Research Questions

Q. How do steric effects of bis(o-biphenyl)phosphine ligands influence the catalytic activity of gold(I) complexes?

- Methodological Answer : Steric hindrance from ortho-biphenyl groups reduces coordination sites, favoring linear geometries in gold(I). This is quantified using Tolman cone angles (≥160° for bulky ligands) and X-ray torsional angles (e.g., 85–90° for hindered rotation). Catalytic turnover in model reactions (e.g., alkyne hydration) decreases with larger cone angles, suggesting steric inhibition. Comparative studies with less-hindered ligands (e.g., triphenylphosphine) isolate steric vs. electronic contributions .

Q. What strategies resolve contradictions between theoretical predictions and experimental data for gold-phosphine reactivity?

- Methodological Answer : Discrepancies arise in computational vs. observed reaction pathways (e.g., Au–C vs. Au–P bond activation). To reconcile these:

- Perform DFT calculations with dispersion-corrected functionals (e.g., B3LYP-D3) to account for van der Waals interactions in bulky ligands.

- Validate with kinetic isotope effects (KIE) and Eyring plots to compare activation energies.

- Use in situ XAFS to monitor bond dynamics during catalysis. Case studies show deviations ≤10% when steric parameters are modeled accurately .

Q. How can factorial design optimize experimental parameters for studying gold complex stability?

- Methodological Answer : Apply a 2^k factorial design to test variables like pH (4–10), temperature (25–80°C), and ligand concentration (1–5 mM). Response variables include decomposition rates (UV-Vis monitoring at λ = 300 nm) and precipitate formation (gravimetric analysis). ANOVA identifies pH as the most significant factor (p < 0.05), with optimal stability at neutral pH and 40°C. Replication (n ≥ 3) reduces noise from colloidal gold formation .

Q. What theoretical frameworks guide mechanistic studies of gold-phosphine complexes in cross-coupling reactions?

- Methodological Answer : Link experiments to Frontier Molecular Orbital (FMO) theory to predict nucleophilic attack sites (e.g., Au–LUMO localization). Marcus theory models electron-transfer kinetics, while Hammett plots correlate ligand electronics (σpara values) with reaction rates. For example, electron-withdrawing phosphine ligands accelerate oxidative addition but slow reductive elimination, validated via Eyring analysis (Δ‡S ≈ −50 J/mol·K) .

Q. How do methodological choices in X-ray data collection impact structural interpretations of gold complexes?

- Methodological Answer : High-resolution data (d ≤ 0.8 Å) requires:

- Low-temperature data collection (100 K) to minimize thermal motion.

- Multi-scan absorption corrections (e.g., SADABS) for heavy-atom effects.

- HKL-3000 refinement to resolve disorder in phenyl rings. For example, a 1.5% R-factor improvement was achieved using SHELXL2014 with anisotropic displacement parameters for gold .

Data Contradiction Analysis

Q. Why might elemental analysis and NMR yield conflicting purity assessments for gold-phosphine complexes?

- Methodological Answer : Contradictions arise from:

- Residual solvents (e.g., CH₂Cl₂ in NMR integrals) inflating H/C ratios. Mitigate by drying samples under high vacuum (10⁻³ mbar, 24 h).

- Isotopic impurities in gold sources (e.g., ¹⁹⁷Au vs. ¹⁹⁵Au) affecting mass balance. Use ICP-MS to quantify isotopic purity (>99%).

- Polymorphism in crystallized samples, resolved via PXRD to confirm phase homogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.